BenchChemオンラインストアへようこそ!

2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate

Spirocyclic building blocks Aqueous solubility Drug design

2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate is a spirocyclic building block featuring a 2-azaspiro[3.3]heptane core in which the 6-position hydroxyl is esterified with trifluoroacetic acid. The spiro[3.3]heptane scaffold, comprising two four-membered rings (azetidine and cyclobutane) sharing a single quaternary carbon, has been validated as a conformationally restricted bioisostere of piperidine and as a saturated surrogate for 1,3-heteroatom-substituted cyclohexanes.

Molecular Formula C8H10F3NO2
Molecular Weight 209.17 g/mol
Cat. No. B11926532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate
Molecular FormulaC8H10F3NO2
Molecular Weight209.17 g/mol
Structural Identifiers
SMILESC1C(CC12CNC2)OC(=O)C(F)(F)F
InChIInChI=1S/C8H10F3NO2/c9-8(10,11)6(13)14-5-1-7(2-5)3-12-4-7/h5,12H,1-4H2
InChIKeyWORKYROETFILAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate – A Spirocyclic Trifluoroacetate Ester Building Block for Conformationally Constrained Drug Discovery


2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate is a spirocyclic building block featuring a 2-azaspiro[3.3]heptane core in which the 6-position hydroxyl is esterified with trifluoroacetic acid. The spiro[3.3]heptane scaffold, comprising two four-membered rings (azetidine and cyclobutane) sharing a single quaternary carbon, has been validated as a conformationally restricted bioisostere of piperidine and as a saturated surrogate for 1,3-heteroatom-substituted cyclohexanes [1]. This scaffold class has appeared in over 100 research manuscripts, 500 patents, and 7,000 new compounds since its introduction in 2010, underscoring its broad adoption in medicinal chemistry [2]. The TFA ester at the 6-position provides a protected, activated form of the alcohol for further synthetic elaboration, differentiating it from the corresponding free alcohol (CAS 1256352-97-2), HCl salt (CAS 1630907-10-6), and TFA amine salt (CAS 1523571-02-9) forms.

Why Generic Substitution Fails for 2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate – Isomeric, Geometric, and Physicochemical Non-Interchangeability


Compounds within the azaspiro[3.3]heptane family are not interchangeable due to profound differences in geometry, basicity, lipophilicity, and metabolic stability arising from regioisomeric nitrogen placement (2-aza vs 1-aza) and functional group derivatization. The 2-azaspiro[3.3]heptane scaffold introduces a 90° twist in the exit vector orientation relative to piperidine, piperazine, and morpholine counterparts, with the azaspiroheptane base positioned approximately 1.3 Å further from the attachment point compared to piperazine [1]. This geometric alteration produces a pKa increase (ΔpKa up to +1.9 vs piperazine) and can increase logD7.4 by up to +0.5 for N-linked variants—an exception to the general logD-lowering trend observed for other spiro[3.3]heptane substitution patterns [1]. Furthermore, the 2-azaspiro[3.3]heptane isomer exhibits nearly double the human liver microsomal clearance rate (CLint = 53 μL/min/mg) compared to its 1-aza isomer (CLint = 32 μL/min/mg), with correspondingly shorter half-life (t1/2 = 31 vs 52 min), demonstrating that even regioisomeric scaffold variation produces non-equivalent metabolic outcomes [2]. These multidimensional differences mean that substituting one azaspiro[3.3]heptane derivative for another—or replacing it with a simpler monocyclic analog—cannot be done without risking substantial shifts in ADME properties and target engagement geometry.

Quantitative Differentiation Evidence for 2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate Against Closest Analogs and Alternatives


Aqueous Solubility Advantage of Spiro[3.3]heptane Scaffold Over Cyclohexane Analogues

Heteroatom-substituted spiro[3.3]heptanes, the scaffold class to which the target compound belongs, demonstrate consistently higher aqueous solubility than their cyclohexane counterparts. In a foundational study by Burkhard et al. (2010), a panel of model spiro[3.3]heptane compounds was compared to corresponding 1,3-heteroatom-substituted cyclohexane analogues, revealing a general trend of superior aqueous solubility for the spirocyclic framework [1]. The 2-azaspiro[3.3]heptane scaffold specifically showed aqueous solubility of 12 μM when incorporated into a model amide compound, compared to 136 μM for the analogous piperidine amide, though this accompanied a reduction in absolute solubility relative to the more flexible monocyclic counterpart [2]. Critically, the cyclohexane 1,3-heteroatom-substituted analogues were reported as 'otherwise insufficiently stable to allow their use in drug discovery,' making the spiro[3.3]heptane framework not merely an improvement but an enabling alternative for this structural class [1].

Spirocyclic building blocks Aqueous solubility Drug design

Isomeric Metabolic Stability Differentiation: 2-Azaspiro[3.3]heptane vs 1-Azaspiro[3.3]heptane in Human Liver Microsomes

In a direct head-to-head comparison using matched model amide compounds, Kirichok et al. (2023) quantified the differential metabolic stability of the 2-azaspiro[3.3]heptane scaffold versus its 1-aza isomer and the parent piperidine. The 2-azaspiro[3.3]heptane-derived compound (58) exhibited an intrinsic clearance (CLint) of 53 μL/min/mg in human liver microsomes—3.8-fold higher than piperidine (57, CLint = 14 μL/min/mg) and 1.7-fold higher than the 1-azaspiro[3.3]heptane isomer (59, CLint = 32 μL/min/mg) [1]. Correspondingly, the half-life (t1/2) of the 2-aza isomer was 31 minutes, nearly half that of the 1-aza isomer (52 minutes). Water solubility was nearly identical between the two isomers (12 μM for 2-aza vs 13 μM for 1-aza), as was experimental logD7.4 (both 3.6 vs 3.3 for piperidine), demonstrating that the metabolic stability differentiation is driven by intrinsic structural features of the regioisomeric scaffold rather than by bulk physicochemical property differences [1].

Metabolic stability Intrinsic clearance Bioisostere comparison

Lipophilicity (logD7.4) Modulation Capacity of Azaspiro[3.3]heptanes Relative to Morpholine, Piperidine, and Piperazine Counterparts

Degorce et al. (2019) conducted a comprehensive molecular matched pair analysis across the AstraZeneca compound collection, quantifying the lipophilicity impact of replacing morpholines, piperidines, and piperazines with azaspiro[3.3]heptane bioisosteres. In most cases, introducing the spirocyclic center lowered measured logD7.4 by as much as −1.0 log units relative to the parent heterocycle, despite the net addition of one carbon atom [1]. This counterintuitive logD reduction is rationalized by increased basicity (ΔpKa up to +1.9) arising from the increased distance between heteroatoms in the spiro framework, which reduces inductive electron withdrawal [1]. A critical exception was identified for N-linked 2-azaspiro[3.3]heptane, where logD7.4 increased by up to +0.5 units—consistent with the carbon addition without the compensating basicity-driven polarity increase [1]. In a specific matched pair from the IRAK4 inhibitor program, the 2-oxa-6-azaspiro[3.3]heptane analogue (5b) showed ΔpKa = +0.6 and ΔlogD7.4 = −0.7 relative to morpholine (5a), with a small decrease in cell potency (ΔpIC50 = −0.4) but an improvement in lipophilic ligand efficiency (ΔLLE = +0.3) [1]. For the clinical candidate AZD1979 analogue, replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane produced ΔpKa = +1.5, ΔlogD7.4 = −1.2, while human liver microsome intrinsic clearance dropped dramatically from 72 to 13 μL/min/mg [1].

Lipophilicity modulation logD Bioisostere ADME optimization

Crystallographically Validated Utility of 2-Azaspiro[3.3]heptan-6-yl Group in SARS-CoV-2 3CL Protease Inhibitor Design

The 2-azaspiro[3.3]heptan-6-yl moiety has been incorporated as a key structural element in potent spirocyclic inhibitors of SARS-CoV-2 3C-like (3CL) protease, with the inhibitor-enzyme interaction confirmed by high-resolution X-ray crystallography. The co-crystal structure deposited as PDB 7T44 (resolution 1.45 Å) reveals the inhibitor (1R,2S)-2-[(N-{[(2-azaspiro[3.3]heptan-6-yl)oxy]carbonyl}-L-leucyl)amino]-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propane-1-sulfonic acid bound to the 3CL protease active site, with the 2-azaspiro[3.3]heptan-6-yl carbamate group making defined interactions within the enzyme pocket [1]. The broader study, published in Journal of Medicinal Chemistry (2022), describes the structure-guided design of inhibitors incorporating novel spirocyclic elements that exhibit nanomolar potency against both SARS-CoV-2 and MERS-CoV 3CL proteases, with high safety indices [1]. The crystallographic validation at 1.45 Å resolution provides direct structural evidence that the 2-azaspiro[3.3]heptan-6-yl group can productively engage biological targets when incorporated through the 6-position oxygen, supporting the utility of the TFA ester as a protected precursor for generating such carbamate-linked inhibitors.

SARS-CoV-2 3CL protease Covalent inhibitor X-ray crystallography

TFA Ester Form Differentiation: Handling, Solubility, and Storage Profile vs Free Alcohol, HCl Salt, and TFA Amine Salt Forms

2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate (TFA ester) is structurally and functionally distinct from the three most closely related forms of the same scaffold: the free alcohol 2-azaspiro[3.3]heptan-6-ol (CAS 1256352-97-2, MW 113.16), the HCl salt (CAS 1630907-10-6, MW 149.62), and the TFA amine salt (CAS 1523571-02-9, MW 227.18) . The TFA ester (MW ~209.17, C8H10F3NO2) features a covalent trifluoroacetyl group at the 6-position oxygen, rendering it a protected alcohol suitable for further acylation or carbamate formation chemistry, whereas the TFA amine salt is an ionic complex at the ring nitrogen with the alcohol remaining free . The ester form provides enhanced solubility in polar aprotic solvents such as DMSO and acetonitrile, with the trifluoroacetate moiety contributing to solubility in organic media while the compound remains stable under desiccated storage at −20°C under inert atmosphere . The free alcohol form (LogP approximately 0.84) has different solubility characteristics and lacks the activated ester functionality for direct carbamate formation, while the HCl salt offers aqueous solubility advantages but introduces a counterion that may interfere with subsequent base-sensitive chemistry .

Salt form selection Solid-state properties Solubility Storage stability

Scalable Synthetic Access to 2-Azaspiro[3.3]heptane Scaffold at Multigram Scale

The 2-azaspiro[3.3]heptane scaffold benefits from established synthetic methodologies enabling multigram-scale preparation, an important practical consideration for procurement decisions in lead optimization programs requiring gram-quantity material for SAR exploration. Chernykh et al. (2016) reported a practical synthesis of fluorinated piperidine analogues based on the 2-azaspiro[3.3]heptane scaffold, emphasizing that the overall simplicity of the experimental procedures and availability of inexpensive starting materials allow for multigram-scale syntheses . Similarly, functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been prepared via synthetic approaches affording multigram-scaled synthesis with good yields, demonstrating applicability in drug design [1]. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been achieved with yields up to 90% and diastereomeric ratios up to 98:2 in a three-step procedure, further illustrating the synthetic tractability of this scaffold class [2]. This scalability contrasts with some spirocyclic scaffolds that remain challenging to access beyond milligram quantities, positioning the 2-azaspiro[3.3]heptane family as a practical choice for programs transitioning from hit validation to lead optimization.

Scalable synthesis Multigram preparation Building block availability

Optimal Application Scenarios for 2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate Based on Quantified Differentiation Evidence


Scaffold Hopping from Piperidine to Conformationally Restricted Spirocyclic Bioisostere in CNS Drug Discovery

When a piperidine-containing lead compound requires improved metabolic stability or reduced off-target promiscuity, the 2-azaspiro[3.3]heptane scaffold offers a quantitatively characterized alternative. The scaffold's 90° exit vector twist and increased nitrogen basicity (ΔpKa up to +1.9 vs piperazine) can be leveraged to modulate both target engagement geometry and physicochemical properties [1]. However, teams must account for the 3.8-fold higher HLM intrinsic clearance observed for 2-azaspiro[3.3]heptane model compounds relative to piperidine (CLint 53 vs 14 μL/min/mg), making this scaffold more suitable for programs where rapid metabolic clearance is acceptable or where additional metabolic stabilization strategies are planned [2]. The TFA ester at the 6-position provides a convenient handle for further derivatization to fine-tune these properties.

Covalent Inhibitor Design Targeting Viral Cysteine Proteases Using the 6-Position Carbamate Linkage

The crystallographically validated incorporation of the 2-azaspiro[3.3]heptan-6-yl group in SARS-CoV-2 3CL protease inhibitors (PDB 7T44, 1.45 Å resolution) establishes a precedent for using this scaffold in covalent and non-covalent viral protease inhibitor programs [3]. The TFA ester form of the target compound serves as a direct precursor for generating the 6-O-carbonyl-linked inhibitor architecture observed in the co-crystal structure, where the spirocyclic group occupies a defined pocket within the protease active site. This application is particularly relevant for programs targeting coronaviral 3CL proteases, enteroviral 3C proteases, or other cysteine proteases where the spirocyclic element can provide both potency enhancement through rigidified binding and selectivity through unique exit vector geometry.

Lipophilicity-Driven Lead Optimization Employing logD Modulation via Spirocyclic Substitution

For lead series suffering from high lipophilicity (elevated logD7.4 contributing to hERG liability, phospholipidosis risk, or poor metabolic stability), the azaspiro[3.3]heptane scaffold offers a validated logD-lowering strategy of up to −1.2 log units relative to morpholine/piperidine/piperazine counterparts [1]. The AstraZeneca MMPA analysis demonstrated that this logD reduction is accompanied by improvements in lipophilic ligand efficiency (ΔLLE = +0.3) and, in favorable cases, dramatic reductions in HLM clearance (e.g., 5.5-fold reduction from 72 to 13 μL/min/mg for the AZD1979 analogue series) [1]. The target compound, as a TFA ester building block, enables systematic exploration of this scaffold in lead series where the 6-position is a tolerated or desired substitution point. Teams should note the N-linked 2-azaspiro[3.3]heptane exception (logD7.4 increase of up to +0.5) and ensure the 6-O-substitution pattern is used to capture the logD-lowering benefit [1].

Fragment-Based Drug Discovery and DNA-Encoded Library (DEL) Synthesis Requiring sp³-Rich, Three-Dimensional Building Blocks

The spiro[3.3]heptane scaffold is increasingly recognized as a saturated bioisostere of benzene, providing access to nonplanar, three-dimensional chemical space that enhances fraction of sp³ carbons (Fsp³)—a parameter correlated with improved clinical success rates [4]. The target compound's rigid, puckered geometry with well-defined exit vectors makes it suitable for fragment-based screening libraries and DNA-encoded library (DEL) construction, where three-dimensionality and synthetic tractability are both critical. The TFA ester provides a reactive handle for on-DNA acylation or carbamate formation chemistry, while the scaffold's documented appearance in over 500 patents and 7,000 compounds confirms its broad acceptance as a medicinal chemistry building block [5]. The multigram scalability of the 2-azaspiro[3.3]heptane scaffold further supports its use in library production requiring gram-scale quantities .

Quote Request

Request a Quote for 2-Azaspiro[3.3]heptan-6-yl 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.